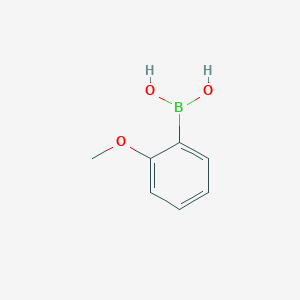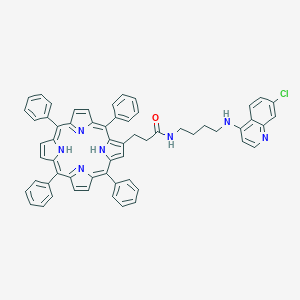
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide is a porphyrin-based compound that has shown significant potential in scientific research applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide involves the production of ROS upon exposure to light of a specific wavelength. The ROS produced can cause oxidative damage to cellular components, leading to cell death. The selectivity of the compound towards cancer cells is due to the preferential accumulation of the photosensitizer in cancer cells. The mechanism of action of N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide in PDT has been extensively studied and has shown high potential in cancer treatment.
Biochemische Und Physiologische Effekte
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells upon exposure to light. The production of ROS upon light exposure can also lead to the activation of various signaling pathways that can regulate cellular processes such as cell proliferation, differentiation, and migration. The compound has also been shown to have anti-inflammatory effects and can modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has several advantages and limitations in laboratory experiments. One of the significant advantages is its high efficacy in PDT, making it a potential candidate for cancer treatment. The compound is also relatively easy to synthesize and can be obtained in high yields. The limitations of the compound include its potential toxicity and the need for specific light sources for activation. The compound can also be susceptible to degradation and requires careful handling and storage.
Zukünftige Richtungen
In the field of N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide research include the development of new derivatives, the use of nanotechnology, and the investigation of the compound in combination with other treatment modalities.
Synthesemethoden
The synthesis of N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has been reported using various methods. One of the commonly used methods involves the reaction of 5,10,15,20-tetraphenylporphyrin with 7-chloro-4-quinolineamine in the presence of triethylamine. The resulting product is then treated with butyryl chloride to obtain N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide. The purity of the synthesized compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has shown potential in various scientific research applications. One of the significant applications of this compound is its use as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment modality that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light energy and produces reactive oxygen species (ROS) that can selectively destroy cancer cells. N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has shown high efficacy in PDT and has been extensively studied for its potential in cancer treatment.
Eigenschaften
CAS-Nummer |
130170-25-1 |
|---|---|
Produktname |
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide |
Molekularformel |
C60H48ClN7O |
Molekulargewicht |
918.5 g/mol |
IUPAC-Name |
N-[4-[(7-chloroquinolin-4-yl)amino]butyl]-3-(5,10,15,20-tetraphenyl-21,23-dihydroporphyrin-2-yl)propanamide |
InChI |
InChI=1S/C60H48ClN7O/c61-44-24-25-45-46(33-36-63-53(45)38-44)62-34-13-14-35-64-55(69)32-23-43-37-54-58(41-19-9-3-10-20-41)51-29-28-49(66-51)56(39-15-5-1-6-16-39)47-26-27-48(65-47)57(40-17-7-2-8-18-40)50-30-31-52(67-50)59(60(43)68-54)42-21-11-4-12-22-42/h1-12,15-22,24-31,33,36-38,65,68H,13-14,23,32,34-35H2,(H,62,63)(H,64,69) |
InChI-Schlüssel |
HVKNBFFFOAWHFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3 |
Synonyme |
5,10,15,20-tetraphenyl-1-3-(4-(4-aminobutyl)-7-chloroquinoline)propioamidoporphine 5-TPPQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



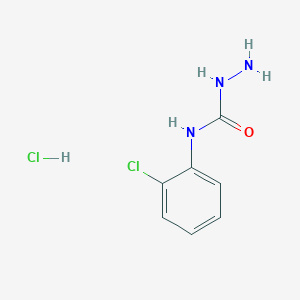
![2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B135750.png)
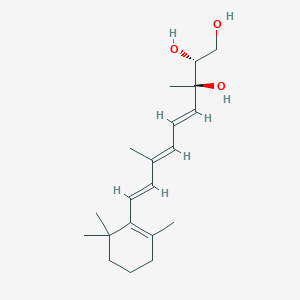
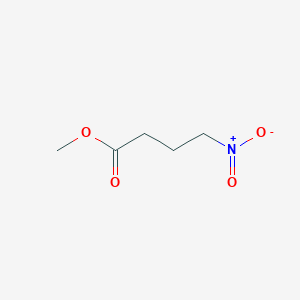
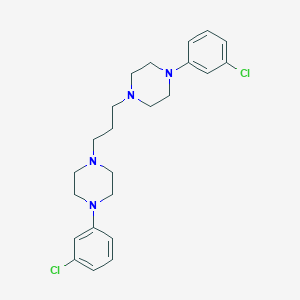
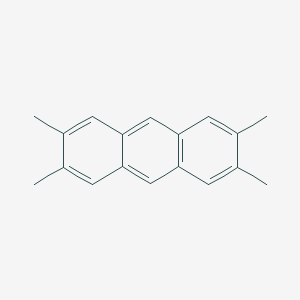
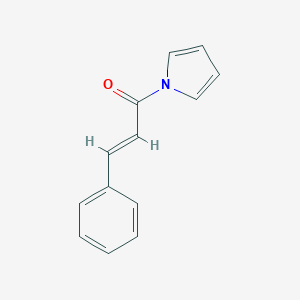
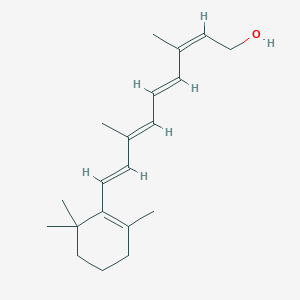
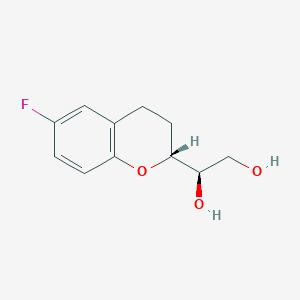
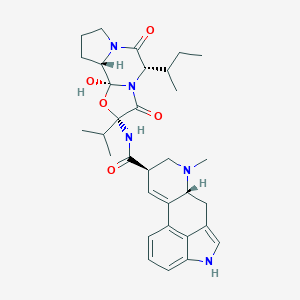
![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)
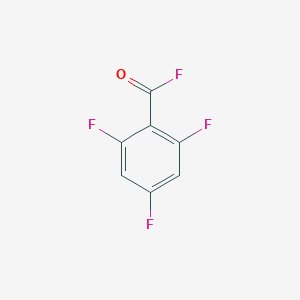
![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)
